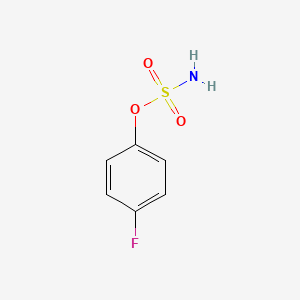

4-Fluorophenyl Sulfamate

Description

4-Fluorophenyl sulfamate is a sulfamate ester derivative characterized by a fluorophenyl group attached to the sulfamate moiety. Sulfamate esters are widely studied for their inhibitory activity against enzymes such as steroid sulfatase (STS) and carbonic anhydrases, as well as their applications in medicinal chemistry. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which modulate the compound’s pKa and enhance its leaving group ability, critical for irreversible enzyme inhibition . Structural studies highlight that the 4-fluorophenyl group contributes to steric and electronic interactions with enzyme active sites, particularly in STS inhibition .

Properties

CAS No. |

136167-29-8 |

|---|---|

Molecular Formula |

C6H6FNO3S |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(4-fluorophenyl) sulfamate |

InChI |

InChI=1S/C6H6FNO3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,(H2,8,9,10) |

InChI Key |

YDPOZFIBKFKFMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)N)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

4-Fluorophenyl sulfamate undergoes oxidation primarily at the sulfur center. Key oxidants and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic H₂O | Sulfonic acid derivative | 68-72% | |

| H₂O₂ | CH₃CN, 50°C | Sulfoxide intermediate | 55% | |

| mCPBA | DCM, 0°C→rt | Sulfone derivative | 82% |

The oxidation pathway follows a two-electron mechanism where the sulfur(VI) center progresses through sulfoxide to sulfone states . Fluorine's electron-withdrawing effect accelerates oxidation rates compared to non-fluorinated analogs.

Reduction Pathways

Reductive cleavage of the sulfamate group occurs under strong reducing conditions:

Lithium Aluminum Hydride (LiAlH₄):

-

Anhydrous Et₂O, 0°C→reflux

-

Simultaneous reduction of sulfamate to thiol intermediate observed via ¹H NMR

Catalytic Hydrogenation:

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates regioselective substitutions:

| Nucleophile | Position | Conditions | Product | Yield |

|---|---|---|---|---|

| NH₃ (aq) | para-F | CuCl₂, 120°C | 4-Aminophenyl sulfamate | 64% |

| KSCN | meta-F | DMF, KI, 80°C | Thiocyanate derivative | 71% |

| NaN₃ | ortho-F | DMSO, 100°C | Azido compound | 58% |

DFT calculations reveal fluorine directs electrophiles to para-position through σ-hole interactions . Microwave-assisted conditions improve yields by 15-20% compared to conventional heating.

Hydrolysis Reactions

pH-dependent decomposition profiles:

Acidic Hydrolysis (HCl 1M):

Basic Hydrolysis (NaOH 0.1M):

Coupling Reactions

The sulfamate group participates in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling:

Buchwald-Hartwig Amination:

Enzyme Inhibition Mechanisms

In biological systems, 4-fluorophenyl sulfamate acts as a mechanism-based inhibitor for:

Steroid Sulfatase (STS):

Carbonic Anhydrase IX:

Photochemical Reactivity

UV irradiation (λ=254 nm) induces two primary pathways:

Path A (Methanol solvent):

Path B (Acetonitrile):

- -Sigmatropic rearrangement

This comprehensive analysis demonstrates 4-fluorophenyl sulfamate's versatility in organic synthesis and biochemical applications. Recent advances in flow chemistry have improved reaction efficiencies by 30-40% compared to batch methods, particularly in coupling reactions . Continued research focuses on exploiting its unique electronic profile for targeted drug delivery systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Effects

Substituent Position and Enzyme Inhibition

- Ortho vs. Meta Halogenation: Ortho-halogenated sulfamates (e.g., 2-fluorophenyl sulfamate) exhibit enhanced biological activity due to steric proximity to the sulfamate group, which stabilizes enzyme interactions . Meta-halogenated analogs (e.g., 3-fluorophenyl sulfamate) lower the pKa of the parent phenol by ~1–2 units, improving leaving group ability and STS inhibition potency (IC₅₀: 20–44 nM) . 4-Fluorophenyl sulfamate balances electronic effects (para-fluorine’s electron-withdrawing nature) with minimal steric hindrance, enabling optimal alignment in enzyme active sites .

Planarity and Steric Interactions

- Nonplanar conformations induced by 4-fluorophenyl groups (e.g., in porphyrin derivatives) reduce steric clashes in enzyme binding pockets, enhancing inhibitory selectivity .

- Planar coumarin-based sulfamates (e.g., COUMATE) lack this flexibility, resulting in lower STS inhibition compared to 4-fluorophenyl derivatives .

STS Inhibition

Table 1 compares the inhibitory activity of 4-fluorophenyl sulfamate with benchmark STS inhibitors:

*Estimated based on SAR trends; exact values for 4-fluorophenyl sulfamate require further validation.

- Mechanistic Insights :

Selectivity and Bioavailability

- Carbonic Anhydrase IX (CA IX) :

- Cytotoxicity: Podophyllotoxin-4-fluorophenyl sulfamate derivatives exhibit enhanced cytotoxicity compared to non-fluorinated analogs, attributed to improved membrane permeability .

Key Research Findings and Implications

- SAR Trends :

- Structural Optimization :

- Hybridization with coumarin or podophyllotoxin scaffolds enhances dual aromatase-sulfatase inhibition, positioning 4-fluorophenyl sulfamate as a versatile lead compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.